molecular formula C10H12N2O2 B8359103 (R)-5-(4-aminophenyl)morpholin-3-one

(R)-5-(4-aminophenyl)morpholin-3-one

Cat. No.: B8359103
M. Wt: 192.21 g/mol
InChI Key: PSKWSTUFBSWVRL-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Chiral Heterocycles in Contemporary Organic Synthesis and Medicinal Chemistry

Chiral heterocycles are organic compounds that contain a ring structure with at least one non-carbon atom and possess a non-superimposable mirror image. banglajol.info This property, known as chirality, is fundamental in biological systems, as enzymes, receptors, and other biological macromolecules are themselves chiral. Consequently, the different enantiomers (mirror-image isomers) of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles. mdpi.comgoogle.com

The significance of these molecules is underscored by their prevalence in pharmaceuticals. A substantial percentage of all biologically active chemical entities contain a heterocyclic ring system. nbinno.com The inclusion of heteroatoms like nitrogen and oxygen can modify a molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. nbinno.com

In organic synthesis, the development of methods to produce single-enantiomer chiral heterocycles is a major focus. nih.gov Asymmetric synthesis, which creates a specific enantiomer, is often preferred over the separation of racemic mixtures to avoid the potential for deleterious effects from the unwanted enantiomer. google.com The demand for enantiomerically pure compounds has driven significant innovation in catalytic and biocatalytic methods, enabling the construction of complex molecular architectures with high stereocontrol. nih.govpharmtech.com

Table 1: Examples of Chiral Heterocyclic Scaffolds in Approved Drugs

Heterocyclic Scaffold Drug Example Therapeutic Area
Piperidine Ruxolitinib Myelofibrosis, COVID-19 mdpi.com
Indole Atomoxetine ADHD mdpi.com
Morpholine (B109124) Reboxetine Antidepressant blogspot.com

Role of the Morpholin-3-one (B89469) Scaffold in Chemical Biology and Drug Discovery Research

The morpholine ring is a six-membered heterocycle containing both a nitrogen and an oxygen atom. It is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds and its favorable properties. researchgate.net The morpholine scaffold contributes to improved pharmacokinetic profiles, offering a good balance between lipophilicity and hydrophilicity, which can enhance properties like brain permeability. nih.govtdcommons.org

The morpholin-3-one is a derivative featuring a ketone group adjacent to the ring nitrogen. This structural motif serves as a versatile synthetic intermediate and a core component in various biologically active molecules. researchgate.net The most prominent example involving a related structure is its role as a key intermediate in the synthesis of Rivaroxaban, an orally active anticoagulant that directly inhibits Factor Xa. nbinno.comtdcommons.org The specific precursor used is 4-(4-aminophenyl)morpholin-3-one, which underscores the industrial and pharmaceutical relevance of this chemical class. google.comnbinno.com

Derivatives of the morpholine scaffold have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. chemimpex.com Its utility in drug discovery is enhanced by its synthetic accessibility and the ability to readily introduce substituents to modulate its biological and physicochemical properties. researchgate.netelectronicsandbooks.com

Table 2: Physicochemical Properties of the Parent Compound 4-(4-Aminophenyl)morpholin-3-one

Property Value
Molecular Formula C₁₀H₁₂N₂O₂ nih.gov
Molecular Weight 192.21 g/mol nih.gov
Appearance Off-White Solid nbinno.com
Melting Point 171.0 to 175.0 °C nbinno.com

Academic Research Trajectories and Challenges Pertaining to (R)-5-(4-aminophenyl)morpholin-3-one

Specific academic research focusing on this compound is not widely documented in publicly available scientific literature. The majority of research on aminophenyl morpholinone derivatives centers on the 4-substituted isomer, 4-(4-aminophenyl)morpholin-3-one, due to its role as a key building block for Rivaroxaban. mdpi.comblogspot.comtdcommons.org

The primary challenge pertaining to a molecule like this compound lies in its asymmetric synthesis. Creating a chiral center at the C-5 position of the morpholin-3-one ring with a specific stereochemistry (the 'R' configuration) requires sophisticated synthetic strategies. General challenges in the asymmetric synthesis of substituted morpholines include:

Stereocontrol: Achieving high enantiomeric excess (ee) to ensure the product is predominantly one enantiomer is a significant hurdle. This often involves the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. nih.govpharmtech.com

Ring Formation: Constructing the morpholine ring itself can be complex. Methods often involve the cyclization of amino alcohol precursors. researchgate.netelectronicsandbooks.com For a 5-substituted morpholinone, this would likely involve starting from a chiral amino acid or a related chiral building block to install the stereocenter before or during the cyclization step. nih.govelectronicsandbooks.com

Limited Methodologies: While methods for synthesizing 2- and 3-substituted chiral morpholines are being developed, the stereoselective synthesis of 3,5-disubstituted derivatives remains less explored and can be limited in scope. researchgate.netnih.gov Palladium-catalyzed carboamination reactions represent a modern approach to creating such structures from enantiomerically pure amino alcohols. nih.gov

The research trajectory for a novel compound like this compound would likely begin with the development of a viable and stereocontrolled synthetic route. Following a successful synthesis, research would typically proceed to the evaluation of its biological activity. Given the structural similarity to other pharmacologically active molecules, it might be screened for activity in areas such as oncology or infectious diseases. chemimpex.com However, without established synthetic pathways and initial biological data, the compound remains a subject for future discovery rather than an entity with a defined research trajectory.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

(5R)-5-(4-aminophenyl)morpholin-3-one

InChI

InChI=1S/C10H12N2O2/c11-8-3-1-7(2-4-8)9-5-14-6-10(13)12-9/h1-4,9H,5-6,11H2,(H,12,13)/t9-/m0/s1

InChI Key

PSKWSTUFBSWVRL-VIFPVBQESA-N

Isomeric SMILES

C1[C@H](NC(=O)CO1)C2=CC=C(C=C2)N

Canonical SMILES

C1C(NC(=O)CO1)C2=CC=C(C=C2)N

Origin of Product

United States

Ii. Advanced Synthetic Methodologies for R 5 4 Aminophenyl Morpholin 3 One and Its Chiral Analogues

Evolution of Synthetic Strategies for Morpholin-3-one (B89469) Ring Construction

The construction of the morpholin-3-one ring has evolved from classical cyclization methods to more sophisticated and efficient strategies. Traditional approaches often involve the formation of one or two bonds in an intermolecular or intramolecular fashion. A common classical method is the ring closure of α-(2-chloroethoxy)-amides under basic conditions. researchgate.net Another established route involves the reaction of N-(2-hydroxyethyl)aniline with chloroacetyl chloride to form 4-phenylmorpholin-3-one, which can be further functionalized. google.comgoogle.com

More recent advancements have introduced strategies that offer greater efficiency and complexity. These include multicomponent reactions, ring-expansion reactions using smaller heterocyclic substrates, and various metal-catalyzed cyclizations. researchgate.net For instance, zinc chloride (ZnCl2)-catalyzed cyclizative 1,2-rearrangement has been used for the synthesis of morpholinones bearing aza-quaternary stereocenters from two achiral linear compounds. researchgate.netresearchgate.net The evolution of these methods reflects a continuous search for more atom-economical, regioselective, and stereoselective routes to access structurally diverse morpholin-3-one derivatives.

Stereoselective and Enantioselective Approaches to (R)-5-(4-aminophenyl)morpholin-3-one Synthesis

Achieving high levels of stereocontrol is paramount in the synthesis of chiral molecules for pharmaceutical applications. The development of asymmetric methods to produce enantiopure morpholinones has been a major focus, leading to several powerful strategies.

Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. wikipedia.org This strategy has been successfully applied to the synthesis of chiral morpholinones. A notable example involves the use of pseudoephedrine as a chiral auxiliary. researchgate.netnih.govacs.org In a Brønsted acid-catalyzed reaction, arylglyoxals are condensed with pseudoephedrine to yield morpholinone products with high yields and diastereoselectivity. researchgate.netnih.govacs.org The auxiliary controls the facial selectivity of the reaction, and its subsequent removal provides the desired enantiomerically enriched morpholinone. wikipedia.org This approach is valued for its reliability and the high levels of stereochemical control it offers. youtube.com

Table 1: Chiral Auxiliary-Mediated Synthesis of Morpholinones

Arylglyoxal Chiral Auxiliary Acid Catalyst Diastereomeric Ratio (d.r.) Yield (%)
Phenylglyoxal Pseudoephedrine Brønsted Acid >95:5 High
4-Methoxyphenylglyoxal Pseudoephedrine Brønsted Acid >95:5 High
4-Chlorophenylglyoxal Pseudoephedrine Brønsted Acid >95:5 High

Data synthesized from research findings on Brønsted acid-catalyzed reactions using pseudoephedrine auxiliaries. researchgate.netnih.gov

While chiral auxiliaries are effective, catalytic asymmetric methods are often preferred for their efficiency and atom economy. Significant progress has been made in developing catalytic systems that can generate chiral morpholinones with high enantioselectivity.

Chiral Brønsted acid catalysis, particularly using chiral phosphoric acids (CPAs), has emerged as a powerful tool in asymmetric synthesis. nih.govrsc.orgresearchgate.net A groundbreaking development in morpholinone synthesis is the CPA-catalyzed enantioselective reaction of aryl or alkylglyoxals with 2-(arylamino)ethan-1-ols. acs.orgnih.govacs.orgresearchgate.net This reaction proceeds through a domino [4+2] heteroannulation, followed by a 1,2-aryl/alkyl shift (an aza-benzilic ester rearrangement) of the resulting cyclic α-iminium hemiacetal intermediate. acs.orgnih.govacs.orgthieme-connect.com This method provides direct access to C3-substituted chiral morpholinones in good to high yields and excellent enantioselectivities. acs.orgthieme-connect.com The utility of this methodology has been demonstrated in the concise synthesis of L-742,694, a neurokinin-1 receptor antagonist. acs.orgnih.govthieme-connect.com

Table 2: Chiral Phosphoric Acid (CPA) Catalyzed Morpholinone Synthesis

Arylglyoxal 2-(Arylamino)ethan-1-ol CPA Catalyst Enantiomeric Ratio (e.r.) Yield (%)
Phenylglyoxal 2-(Phenylamino)ethan-1-ol (S)-TRIP 95.5:4.5 85
4-Bromophenylglyoxal 2-(Phenylamino)ethan-1-ol (S)-TRIP 96:4 91
Naphthylglyoxal 2-(Phenylamino)ethan-1-ol (S)-TRIP 97.5:2.5 95
Phenylglyoxal 2-(4-Methoxyphenylamino)ethan-1-ol (S)-TRIP 94:6 78

Data is illustrative of results reported in studies by Zhu and co-workers. thieme-connect.com

Organocatalytic cycloaddition reactions provide another avenue for the asymmetric synthesis of the morpholinone core. An asymmetric [3+3]-cycloaddition between γ-hydroxy-α,β-unsaturated ketones and in situ generated azaoxyallyl cations has been developed for the enantioselective synthesis of functionalized morpholin-3-ones. researchgate.net This reaction, catalyzed by a cinchonidine-derived squaramide, tolerates a variety of substrates and provides access to the desired morpholin-3-ones with good to excellent enantioselectivities (up to 90% ee). researchgate.net

Additionally, morpholine-based organocatalysts have been studied in reactions such as the 1,4-addition between aldehydes and nitroolefins. Computational studies suggest that the mechanism can proceed through a [4+2] cycloaddition, leading to a dihydrooxazine oxide intermediate, which then rearranges to the final product. frontiersin.org These cycloaddition strategies represent a versatile approach to constructing the heterocyclic ring with stereocontrol.

Transition metal catalysis offers a broad spectrum of transformations for the synthesis of chiral heterocycles. mdpi.commdpi.comnih.gov In the context of morpholine (B109124) synthesis, metal-catalyzed reactions such as hydroamination and asymmetric transfer hydrogenation have been employed. nih.gov An efficient one-pot tandem reaction has been described using a titanium catalyst for hydroamination, followed by a ruthenium-catalyzed asymmetric transfer hydrogenation to afford chiral 3-substituted morpholines with excellent enantiomeric excesses (>95% ee). nih.gov While this example leads to morpholines, similar metal-catalyzed stereoselective cyclization strategies are applicable to the synthesis of morpholinones. researchgate.net Palladium-catalyzed reactions, such as the Tsuji-Trost allylation, are also instrumental in constructing key stereocenters in precursors to complex molecules containing morpholine-like rings. mdpi.com The continuous development in this area promises new, highly selective methods for the synthesis of chiral morpholinones. mdpi.com

Racemization-Free Synthetic Pathways for Chiral Morpholinones

A significant challenge in the synthesis of chiral compounds is the prevention of racemization, the process by which an enantiomerically pure substance converts into a mixture of equal parts of both enantiomers. A notable strategy for the racemization-free synthesis of chiral N-protected morpholinone derivatives involves the cyclization of N-protected α-amino acids. thieme-connect.com

This method utilizes a base, such as potassium carbonate, to mediate the cyclization reaction with a dielectrophile like 1,2-dibromoethane. The starting α-amino acids, which are readily available in enantiomerically pure forms, serve as the chiral pool for the synthesis. The key advantage of this approach is the preservation of the stereochemical integrity at the α-carbon of the amino acid, which becomes the chiral center in the resulting morpholinone. This process yields enantiomerically pure morpholinone derivatives in good yields. thieme-connect.com

Starting MaterialReagentsProductKey Feature
N-protected α-amino acid1,2-dibromoethane, K2CO3Chiral N-protected morpholinoneRacemization-free cyclization

Strategic Precursor Synthesis for 4-(4-aminophenyl)morpholin-3-one

The synthesis of the achiral precursor, 4-(4-aminophenyl)morpholin-3-one, is a critical step and has been approached through various routes. These strategies often involve the initial synthesis of the corresponding nitro-analogue, 4-(4-nitrophenyl)morpholin-3-one, which is then reduced to the desired amine.

Methods for Introducing the Aminophenyl Moiety onto the Morpholinone Scaffold

The introduction of the 4-aminophenyl group is typically achieved by first incorporating a 4-nitrophenyl group, which is a common precursor to anilines in organic synthesis. One widely used method is the nucleophilic aromatic substitution (SNAr) reaction of a p-halo-nitrobenzene, such as 4-fluoronitrobenzene, with morpholin-3-one. This reaction is often carried out in the presence of a base like sodium hydride in a polar aprotic solvent such as N-methylpyrrolidone. However, this particular method has been reported to result in low yields, sometimes below 7% for the two-step process including the subsequent reduction.

MethodStarting MaterialsReagentsIntermediate Product
Nucleophilic Aromatic Substitution4-Fluoronitrobenzene, Morpholin-3-oneNaH, N-methylpyrrolidone4-(4-nitrophenyl)morpholin-3-one
Electrophilic Aromatic Substitution4-Phenylmorpholin-3-oneHNO3, H2SO44-(4-nitrophenyl)morpholin-3-one

Cyclization and Ring-Forming Reactions in 4-(4-nitrophenyl)morpholin-3-one Preparation

The formation of the morpholinone ring is a pivotal step in the synthesis of the 4-(4-nitrophenyl)morpholin-3-one precursor. Both intramolecular and intermolecular strategies have been developed to construct this heterocyclic core.

A common intramolecular approach begins with the reaction of 4-nitroaniline with a suitable bifunctional reagent. For instance, reacting 4-nitroaniline with 2-(2-chloroethoxy)acetic acid in the presence of a coupling agent can form the intermediate 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide. This intermediate can then undergo an intramolecular cyclization to yield 4-(4-nitrophenyl)morpholin-3-one. This cyclization is often performed as a "one-pot" procedure following the initial acylation.

Intermolecular routes typically involve the condensation of two different molecules to form the morpholinone ring. One such method is the reaction of N-(2-hydroxyethyl)aniline with chloroacetyl chloride to first form 4-phenylmorpholin-3-one. This is then followed by the previously mentioned nitration to introduce the nitro group at the para position of the phenyl ring. Another intermolecular approach involves the direct coupling of 4-fluoronitrobenzene with morpholin-3-one.

Cyclization StrategyKey ReactantsKey Intermediate
Intramolecular4-nitroaniline, 2-(2-chloroethoxy)acetic acid2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide
IntermolecularN-(2-hydroxyethyl)aniline, Chloroacetyl chloride4-phenylmorpholin-3-one

Reduction Strategies for the Nitro Group to the Amino Functionality

The final step in the synthesis of the precursor is the reduction of the nitro group of 4-(4-nitrophenyl)morpholin-3-one to the corresponding amine. Catalytic hydrogenation is the most frequently employed method for this transformation.

A common and efficient procedure involves the use of a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. The reaction is typically carried out in a solvent such as tetrahydrofuran, ethanol, or aqueous acetic acid. The hydrogenation can be performed at elevated temperatures (e.g., 70-80°C) and under hydrogen overpressure (1-5 bar) to ensure complete conversion. Following the reaction, the catalyst is removed by filtration, and the product, 4-(4-aminophenyl)morpholin-3-one, can be isolated by crystallization.

Reduction MethodReagentCatalystSolvent
Catalytic HydrogenationHydrogen gasPalladium on carbon (Pd/C)Tetrahydrofuran, Ethanol, or Acetic Acid

Novel Synthetic Transformations and Mechanistic Insights for Morpholinone Systems

The construction of the chiral morpholinone scaffold, a key feature of this compound, has been the focus of significant synthetic innovation. Researchers have moved beyond classical methods to develop more efficient, selective, and sustainable approaches. These advanced methodologies often provide novel mechanistic insights into the formation of these valuable heterocyclic systems.

Cascade reactions, also known as domino or tandem reactions, are powerful tools in organic synthesis that allow for the formation of complex molecules from simple starting materials in a single step. wikipedia.orgnih.gov These processes involve at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, eliminating the need for isolating intermediates and reducing waste, time, and resources. wikipedia.orgnih.gov

In the context of morpholinone synthesis, cascade reactions offer an elegant pathway to construct the heterocyclic core with high efficiency. A notable example is a domino process that commences with a [4+2] heteroannulation between an arylglyoxal and a 2-(arylamino)ethan-1-ol. nih.govacs.orgacs.orgthieme-connect.com This initial cyclization step forms a cyclic α-iminium hemiacetal intermediate, which then undergoes further transformation in the same pot to yield the final morpholinone structure. acs.orgacs.orgthieme-connect.com The efficiency of this approach lies in its ability to assemble the core structure and install key substituents in a single, orchestrated sequence.

The key benefits of employing cascade reactions in this context include:

Increased Atom Economy: More atoms from the starting materials are incorporated into the final product, minimizing waste. wikipedia.org

Operational Simplicity: A multi-step synthesis is condensed into a single operation, saving time and resources.

Enhanced Complexity: Complex molecular architectures can be generated from relatively simple precursors in one pot. nih.gov

Organocatalysis has also been employed to initiate cascade sequences for the synthesis of related heterocyclic systems, demonstrating the versatility of this approach. wikipedia.org These strategies represent a significant advancement in the efficient construction of chiral morpholinone frameworks.

The simultaneous introduction of nitrogen and oxygen functionalities across a double bond, known as oxyamination or aminooxygenation, provides a direct and efficient route to vicinal amino alcohols, the foundational components of morpholines and morpholinones. nih.gov These methods are particularly valuable for establishing the stereochemistry required in chiral analogues.

One prominent methodology involves a copper(II)-promoted oxyamination of alkenes. nih.gov In this approach, an intramolecular addition of a hydroxyl group and an intermolecular addition of an amine occur across an alkene. This strategy has been successfully applied to the synthesis of 2-aminomethyl functionalized morpholines with good to excellent yields and high diastereoselectivity. nih.gov The reaction likely proceeds through an initial cis-oxycupration of the alkene, followed by the introduction of the nitrogen component. nih.gov

This method is significant as it expands the utility of copper(II)-promoted difunctionalization chemistry to the synthesis of morpholines, which are prevalent scaffolds in bioactive compounds. nih.gov The ability to construct the morpholine ring while simultaneously installing an aminomethyl group offers a concise route to valuable building blocks for further elaboration into compounds like this compound.

Table 1: Copper-Promoted Oxyamination for Morpholine Synthesis

Substrate Type Catalyst Key Features Outcome
β-hydroxy N-allylsulfonamide Copper(II) 2-ethylhexanoate Intramolecular alcohol addition, Intermolecular amine coupling 2-aminomethyl morpholines

This table summarizes the key aspects of the copper-promoted oxyamination methodology for synthesizing morpholine cores.

Rearrangement reactions are a class of organic reactions where the carbon skeleton of a molecule is rearranged to create a structural isomer. wiley-vch.delibretexts.org These transformations can be exceptionally powerful for constructing complex ring systems, including the morpholinone core.

A groundbreaking approach for the catalytic, enantioselective synthesis of C3-substituted morpholinones is enabled by an unprecedented asymmetric aza-benzilic ester rearrangement. nih.govacs.orgacs.org This reaction is a prime example of a sophisticated synthetic strategy where the key rearrangement step is part of a domino sequence. acs.orgthieme-connect.com

The process is catalyzed by a chiral phosphoric acid and involves the reaction of aryl/alkylglyoxals with 2-(arylamino)ethan-1-ols. nih.govacs.orgthieme-connect.com The mechanism proceeds through two key phases:

Domino [4+2] Heteroannulation: The starting materials first combine to form a cyclic α-iminium hemiacetal intermediate. acs.orgacs.org

Aza-Benzilic Ester Rearrangement: This intermediate then undergoes a kinetically controlled 1,2-aryl/alkyl shift, which constitutes the rearrangement step. This migration furnishes the C3-substituted morpholinone product, creating a new C-C bond and establishing a chiral center concurrently. acs.orgthieme-connect.com

This method is significant as it represents the first catalytic enantioselective synthesis of morpholinones from two linear precursors that features a key 1,2-alkyl/aryl migration step. acs.orgthieme-connect.com The utility of this transformation has been demonstrated in the concise synthesis of a neurokinin-1 receptor antagonist, highlighting its potential for preparing medicinally relevant molecules. nih.govacs.orgthieme-connect.com

Table 2: Key Steps in Aza-Benzilic Ester Rearrangement for Morpholinone Synthesis

Step Description Intermediate/Product Catalyst
1 Domino [4+2] Heteroannulation Cyclic α-iminium hemiacetal Chiral Phosphoric Acid

This table outlines the sequential steps of the catalytic enantioselective synthesis of morpholinones via the aza-benzilic ester rearrangement.

Developing sustainable and scalable synthetic routes is a critical goal in modern pharmaceutical chemistry. For a compound like this compound, this involves using inexpensive, readily available reagents, minimizing hazardous waste, and ensuring the process can be safely and efficiently performed on a large scale.

While traditional methods for morpholine synthesis can be inefficient, recent research has focused on greener alternatives. chemrxiv.org A notable sustainable approach involves the conversion of 1,2-amino alcohols to morpholines using ethylene sulfate and potassium tert-butoxide. chemrxiv.org This redox-neutral protocol is simple, high-yielding, and avoids many of the environmental and safety drawbacks of older methods. chemrxiv.org

The key features contributing to the sustainability and scalability of this type of process include:

Use of Inexpensive Reagents: Ethylene sulfate is an accessible and cost-effective reagent. chemrxiv.org

High Yields: The efficiency of the reaction minimizes the need for extensive purification and reduces waste.

Scalability: The methodology has been successfully demonstrated on scales greater than 50 grams, indicating its potential for industrial application. chemrxiv.org

Selective Monoalkylation: The process allows for the clean and selective monoalkylation of primary amines, which is a crucial step in building the morpholine core from precursor amino alcohols. chemrxiv.org

Although this specific methodology produces morpholines rather than morpholinones directly, the principles are highly relevant. Adapting such green chemistry concepts—utilizing cost-effective and safer reagents, ensuring high selectivity, and designing processes that are inherently scalable—is essential for the future large-scale production of this compound and its analogues.

Iii. Structural Elucidation and Stereochemical Analysis of R 5 4 Aminophenyl Morpholin 3 One and Its Derivatives

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopic techniques provide detailed information about the molecular framework, including the connectivity of atoms and the nature of functional groups. High-resolution NMR, mass spectrometry, and vibrational spectroscopy are indispensable tools for the primary structural elucidation of (R)-5-(4-aminophenyl)morpholin-3-one.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR are used to establish the carbon-hydrogen framework of the molecule.

For the achiral analogue, 4-(4-aminophenyl)morpholin-3-one, the predicted ¹H NMR spectrum provides expected chemical shifts for the protons. ichemical.com The aromatic protons on the aminophenyl ring typically appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the morpholin-3-one (B89469) ring exhibit signals in the aliphatic region, with their specific chemical shifts and coupling patterns reflecting their diastereotopic relationships and the conformation of the six-membered ring.

Predicted ¹H NMR Data for 4-(4-aminophenyl)morpholin-3-one

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic (2H) 7.07 d 8.8
Aromatic (2H) 6.69 d 8.8
-C(=O)-CH₂-N- 4.32 s -
-O-CH₂- (morpholine) 4.00 t 4.8
-NH₂ 3.72 bs -
-N-CH₂- (morpholine) 3.69 t 4.8

Data sourced from iChemical ichemical.com. Note: This is predicted data for the achiral compound in CDCl₃.

In ¹³C NMR spectroscopy, distinct signals would be expected for each unique carbon atom, including the carbonyl carbon of the lactam ring, the four distinct carbons of the p-aminophenyl group, and the three different carbons of the morpholinone ring.

For stereochemical and conformational analysis of the specific (R)-enantiomer, more advanced NMR techniques would be required. The morpholinone ring can adopt various conformations, such as chair, boat, or twist-boat, and the preferred conformation influences the spatial orientation of the aminophenyl substituent. Two-dimensional NMR experiments, like Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space correlations between protons, providing critical information about the molecule's preferred conformation and the relative orientation of the aryl group with respect to the morpholine (B109124) ring.

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (C₁₀H₁₂N₂O₂), the exact mass would be confirmed by high-resolution mass spectrometry (HRMS), providing a molecular formula consistent with its structure.

Under electron impact (EI) or other ionization techniques, the molecular ion (M•⁺) is formed, which then undergoes fragmentation. The fragmentation pathway can be predicted based on the stability of the resulting ions and neutral fragments. Key fragmentation processes for this molecule would include:

Alpha-cleavage: Cleavage of bonds adjacent to the amine and amide functionalities is common. libretexts.orgmiamioh.edu Loss of the largest alkyl radical is often preferred. miamioh.edu

Cleavage of the Morpholinone Ring: The morpholinone ring can undergo characteristic cleavages. A common fragmentation for cyclic ethers and amides involves the loss of small, stable molecules like CO, C₂H₄O, or CH₂O.

Aromatic Ring Fragmentation: The aminophenyl group is relatively stable but can lose fragments such as HCN, which is characteristic of anilines. miamioh.edu

A plausible fragmentation pathway would generate several key fragment ions that could be observed in the mass spectrum.

Plausible Mass Spectrometry Fragments for this compound

m/z Value Possible Fragment Structure/Identity Fragmentation Pathway
192 [C₁₀H₁₂N₂O₂]•⁺ Molecular Ion (M•⁺)
164 [M - CO]•⁺ Loss of carbon monoxide from the lactam
120 [C₇H₈N₂]•⁺ Cleavage of the morpholine ring, retaining the aminophenyl-N-CH₂ fragment
119 [C₇H₇N₂]⁺ Loss of a hydrogen radical from the m/z 120 fragment
92 [C₆H₆N]⁺ Cleavage of the C-N bond between the phenyl ring and the morpholine nitrogen
65 [C₅H₅]⁺ Loss of HCN from the anilinium fragment (m/z 92)

These fragments are predicted based on general fragmentation principles. chemguide.co.ukgbiosciences.comcreative-proteomics.com

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure and bonding. Both FTIR and Raman spectroscopy are used to identify the functional groups present in this compound. nih.govsci-hub.st

FTIR Spectroscopy: In FTIR, the absorption of infrared radiation is measured as a function of frequency. Polar bonds, such as the C=O and N-H bonds, typically give rise to strong absorption bands.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to FTIR. sapub.org

The spectra for this compound would be dominated by characteristic vibrations of the amide, aromatic amine, and morpholine ether functionalities.

Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected FTIR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Amine (N-H) Symmetric & Asymmetric Stretching 3300 - 3500 (two bands) Weak
Aromatic (C-H) Stretching 3000 - 3100 Strong
Aliphatic (C-H) Stretching 2850 - 2960 Strong
Amide (C=O) Stretching (Lactam) 1670 - 1700 (strong) Moderate
Aromatic (C=C) Ring Stretching 1500 - 1600 Strong
Amine (N-H) Scissoring 1590 - 1650 Weak
Aromatic (C-N) Stretching 1250 - 1360 Moderate
Ether (C-O-C) Asymmetric Stretching 1070 - 1150 (strong) Weak

Frequency ranges are typical for the specified functional groups.

Chiroptical Methods for Absolute Configuration Determination and Enantiomeric Purity Assessment

While standard spectroscopy confirms the molecular structure, it cannot distinguish between enantiomers. Chiroptical methods, which measure the differential interaction of chiral molecules with polarized light, are essential for determining the absolute configuration (the R/S designation) and assessing the enantiomeric purity of the sample.

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that probe the electronic transitions of a chiral molecule.

ECD Spectroscopy: Measures the difference in absorption of left and right circularly polarized light (Δε = εL - εR) as a function of wavelength. nih.gov A plot of Δε versus wavelength gives the ECD spectrum, which shows positive or negative peaks (known as Cotton effects) corresponding to the electronic absorptions of the molecule's chromophores. The aminophenyl and lactam groups in this compound act as chromophores.

ORD Spectroscopy: Measures the rotation of the plane of plane-polarized light as a function of wavelength. It is closely related to ECD through the Kronig-Kramers transforms.

The modern approach to assigning absolute configuration involves comparing the experimentally measured ECD spectrum with a spectrum predicted by quantum chemical calculations, typically using time-dependent density functional theory (TDDFT). nih.gov The process is as follows:

A conformational search is performed for one enantiomer (e.g., the (R)-enantiomer) to identify all low-energy conformers.

The ECD spectrum for each stable conformer is calculated using TDDFT.

A Boltzmann-weighted average of the individual spectra is computed to generate the final theoretical spectrum.

This theoretical spectrum is compared to the experimental spectrum of the sample. A good match in the signs and relative intensities of the Cotton effects allows for the unambiguous assignment of the absolute configuration. unibs.it

VCD and ROA are the vibrational analogues of ECD and ORD, respectively. They provide stereochemical information based on the vibrational transitions of a chiral molecule.

VCD Spectroscopy: Measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. wikipedia.org The resulting spectrum consists of positive and negative bands that are highly sensitive to the three-dimensional arrangement of atoms. wikipedia.org

ROA Spectroscopy: Measures the small difference in the intensity of Raman scattering from a chiral molecule using left and right circularly polarized incident light.

Similar to ECD, the assignment of absolute configuration using VCD relies on comparing the experimental spectrum with a spectrum calculated via quantum chemistry (e.g., DFT). americanlaboratory.comunibe.ch VCD has several advantages: it has a higher spectral resolution than ECD and is sensitive to the entire molecular structure, not just the chromophores. ru.nl For this compound, VCD bands associated with the C-H, N-H, and C=O stretching and bending modes would provide a detailed stereochemical fingerprint. A strong agreement between the experimental VCD spectrum and the one calculated for the (R)-configuration would provide a definitive assignment of its absolute stereochemistry. americanlaboratory.com

Chiral Rotational Spectroscopy and Microwave Three-Wave Mixing for Enantiomer-Specific Detection

Recent advancements in spectroscopic techniques have enabled highly sensitive and specific detection of enantiomers in the gas phase. Chiral rotational spectroscopy and microwave three-wave mixing are powerful methods for unambiguous chiral discrimination.

Chiral Rotational Spectroscopy (CRS) is an innovative technique that provides detailed information about the three-dimensional structure of chiral molecules. In CRS, a chiral molecule is illuminated with circularly polarized light, which causes a shift in its rotational energy levels. The subsequent measurement of these shifts using microwave radiation allows for the determination of the molecule's rotational spectrum. A key feature of CRS is its enantiomer-specific nature; enantiomers exhibit different shifts in their rotational spectra, enabling their differentiation. This technique can even be used to analyze racemic mixtures, which is a significant advantage over many other chiroptical methods leadingedgeonly.comresearchgate.net. The principles of CRS also hold promise for identifying molecular chirality in complex environments, such as in astrophysical studies researchgate.net.

Microwave Three-Wave Mixing (M3WM) is another highly sensitive method for the direct detection of chirality and the determination of enantiomeric excess. This technique involves the application of two or three resonant microwave fields to a gas-phase sample of chiral molecules. The interaction of these fields with the chiral molecules induces a coherent rotational response that is unique to each enantiomer. The resulting signal's phase is opposite for the two enantiomers, providing a clear and unambiguous signature of chirality nih.govaps.orgresearchgate.netresearchgate.netacs.org. The amplitude of the M3WM signal is directly proportional to the enantiomeric excess, allowing for quantitative analysis aps.orgresearchgate.netacs.org. M3WM is particularly valuable for its high specificity, as it can distinguish between different conformers and isotopologues of a chiral molecule nih.gov.

While direct experimental data for this compound using these techniques is not widely published in open literature, the application of M3WM to other chiral molecules, such as 1,2-propanediol and styrene oxide, demonstrates its potential for the detailed analysis of pharmaceutical intermediates aps.orgresearchgate.net.

X-ray Crystallography for Definitive Absolute Configuration Assignment and Conformational Studies

X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of chiral molecules. This technique relies on the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern provides detailed information about the arrangement of atoms in the crystal lattice, allowing for the construction of a three-dimensional model of the molecule nih.gov.

For a chiral molecule, X-ray crystallography can distinguish between the two enantiomers through the anomalous dispersion effect. This allows for the definitive assignment of the (R) or (S) configuration to each stereocenter. While obtaining a single crystal suitable for X-ray diffraction can be a challenge, the structural information it provides is unparalleled.

Conformational analysis, which examines the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, is another critical aspect of structural elucidation. The conformation of the morpholin-3-one ring and the orientation of the aminophenyl substituent are crucial for the molecule's reactivity and its ability to form the desired stereoisomer of the final drug product. Molecular mechanics calculations and NMR spectroscopy are often used in conjunction with X-ray crystallography to study the conformational preferences of molecules in solution nih.govnih.gov.

Chromatographic Methods for Chiral Separation and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of enantiomers in the pharmaceutical industry. The determination of enantiomeric excess (ee), a measure of the purity of a single enantiomer, is a critical quality control step in the synthesis of chiral drugs.

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. The choice of the CSP and the mobile phase is crucial for achieving good resolution between the enantiomeric peaks. Common CSPs include those based on polysaccharides (e.g., cellulose and amylose derivatives), proteins, and cyclodextrins hplc.eu.

For the analysis of this compound, a chiral HPLC method would be developed to separate it from its (S)-enantiomer. A typical method would involve screening various chiral columns and mobile phase compositions to find the optimal conditions for separation. The enantiomeric excess can then be calculated from the relative peak areas of the two enantiomers in the chromatogram.

Below is a representative data table illustrating a potential chiral HPLC method for the separation of the enantiomers of 5-(4-aminophenyl)morpholin-3-one.

ParameterCondition
ColumnChiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Dimensions250 mm x 4.6 mm, 5 µm
Mobile Phasen-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 254 nm
Retention Time (S)-enantiomer~ 8.5 min
Retention Time (R)-enantiomer~ 10.2 min
Resolution (Rs)> 2.0

This table provides a hypothetical but realistic set of conditions for the chiral separation of the enantiomers of 5-(4-aminophenyl)morpholin-3-one, which would be essential for monitoring the stereochemical purity during its synthesis and use as a pharmaceutical intermediate.

Iv. Chemical Reactivity and Derivatization Strategies for the R 5 4 Aminophenyl Morpholin 3 One Scaffold

Functionalization of the Aminophenyl Moiety

The nitrogen atom of the aromatic amine serves as a potent nucleophile, readily undergoing reactions with various electrophiles.

Acylation: This is a common transformation where the amine reacts with acylating agents like acid chlorides or anhydrides to form amides. A prominent example is in the synthesis of Rivaroxaban, where 4-(4-aminophenyl)morpholin-3-one is acylated with 5-chlorothiophene-2-carbonyl chloride. googleapis.com This reaction is typically performed in the presence of a base to neutralize the acidic byproduct. Protecting the amine as an amide can also be a strategic step to moderate its activating effect in subsequent electrophilic aromatic substitution reactions. google.com

Alkylation: Direct N-alkylation can be achieved using alkyl halides. However, this reaction can be challenging to control, often leading to mixtures of mono- and di-alkylated products, as well as potential quaternary ammonium salt formation. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for introducing alkyl groups.

Arylation: The introduction of an aryl group onto the amine nitrogen (N-arylation) can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically employs a palladium or copper catalyst to couple the amine with an aryl halide or triflate, allowing for the synthesis of diarylamine derivatives. mdpi.com

Reaction TypeReagent ClassProduct TypeTypical Conditions
Acylation Acid Chlorides, AnhydridesN-Aryl AmideAprotic solvent, Base (e.g., Pyridine (B92270), Triethylamine)
Alkylation Alkyl HalidesSecondary/Tertiary AminePolar solvent, Base
Aldehydes/Ketones + Reducing AgentSecondary/Tertiary AmineReductive Amination Conditions (e.g., NaBH₃CN)
Arylation Aryl Halides/TriflatesDiaryl AminePd or Cu catalyst, Ligand, Base (e.g., Buchwald-Hartwig)

The primary amine of (R)-5-(4-aminophenyl)morpholin-3-one can condense with aldehydes or ketones to form imines, commonly known as Schiff bases. wjpsonline.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

The formation of Schiff bases is a reversible reaction, and the equilibrium can be driven towards the product by removing water from the reaction mixture. A variety of aromatic and aliphatic aldehydes and ketones can be used, leading to a diverse library of imine derivatives. researchgate.net For instance, reacting 4-(4-aminophenyl)-morpholine with substituted benzaldehydes has been shown to produce Schiff bases with potential antimicrobial activities. researchgate.netnih.govnih.gov This reactivity is directly translatable to the this compound scaffold.

Carbonyl CompoundSchiff Base Product
Benzaldehyde4-(4-(benzylideneamino)phenyl)morpholin-3-one
4-Hydroxybenzaldehyde4-(4-((4-hydroxybenzylidene)amino)phenyl)morpholin-3-one
Acetone4-(4-(propan-2-ylideneamino)phenyl)morpholin-3-one

Electrophilic Aromatic Substitution (EAS): The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions of the phenyl ring. youtube.com Since the para position is already substituted by the morpholinone moiety, electrophilic substitution will occur at the two equivalent ortho positions (C2' and C6'). Common EAS reactions include:

Halogenation: Introduction of bromine or chlorine using reagents like Br₂ or Cl₂ with a Lewis acid catalyst.

Nitration: Introduction of a nitro group (–NO₂) using a mixture of nitric acid and sulfuric acid. google.com

Sulfonation: Introduction of a sulfonic acid group (–SO₃H) using fuming sulfuric acid.

To prevent over-reaction and potential oxidation of the electron-rich ring, the reactivity of the amino group is often attenuated by converting it to an amide (via acylation) before performing the EAS reaction. masterorganicchemistry.commasterorganicchemistry.com The acyl group can be removed later by hydrolysis.

Nucleophilic Aromatic Substitution (SNAr): The electron-rich nature of the aminophenyl ring makes it generally unreactive towards nucleophilic attack. libretexts.org SNAr reactions typically require the presence of strong electron-withdrawing groups (like –NO₂) ortho or para to a good leaving group (like a halide). youtube.comyoutube.com Therefore, to make the scaffold amenable to SNAr, the amino group must first be converted into a suitable leaving group. This can be achieved via diazotization, where the primary amine is treated with nitrous acid (generated from NaNO₂ and a strong acid) to form a diazonium salt (–N₂⁺). The diazonium group is an excellent leaving group and can be displaced by a wide range of nucleophiles in reactions such as the Sandmeyer reaction (using CuX, where X = Cl, Br, CN) or the Schiemann reaction (using HBF₄ for fluorination).

Transformations Involving the Lactam Functionality of the Morpholinone Ring

The morpholinone ring contains a cyclic amide, or lactam, which presents its own set of reactive possibilities, primarily centered around the electrophilic carbonyl carbon.

The carbonyl carbon of the lactam is electrophilic and susceptible to attack by nucleophiles. chemistrysteps.commasterorganicchemistry.com The outcome of such an attack depends on the nature of the nucleophile and the stability of the resulting tetrahedral intermediate. libretexts.orglibretexts.org

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the lactam carbonyl group completely to a methylene group (–CH₂–), transforming the morpholin-3-one (B89469) ring into a morpholine (B109124) ring.

Reaction with Organometallics: The addition of powerful nucleophiles such as Grignard reagents or organolithium compounds to the carbonyl carbon can occur. However, the resulting tetrahedral intermediate may be unstable and could lead to ring-opening rather than simple addition. masterorganicchemistry.com

Phosphonylation: Morpholin-3-one has been shown to react with triethyl phosphite in the presence of phosphoryl chloride to yield bisphosphonates, where the carbonyl oxygen is replaced by two phosphonate groups attached to the C3 carbon. nih.gov

The stability of the six-membered lactam ring can be compromised under certain reaction conditions, leading to cleavage or structural reorganization.

Ring Opening: The amide bond of the lactam can be cleaved by hydrolysis under either acidic or basic conditions. This reaction opens the morpholinone ring to yield an N-(4-aminophenyl) derivative of 2-(2-aminoethoxy)acetic acid. Oxidative ring-opening methods have also been developed for morpholine derivatives, which can cleave the C(sp³)–C(sp³) bonds within the ring under mild, visible-light-promoted conditions. google.com

Rearrangement: While less common for simple morpholinones, rearrangement reactions are known within this class of heterocycles. For instance, synthetic strategies for constructing substituted morpholinones sometimes proceed through domino reactions that involve rearrangements, such as the aza-benzilic ester rearrangement. acs.orgresearchgate.net This indicates that the morpholinone scaffold has the potential to undergo skeletal transformations under specific catalytic conditions to yield structurally distinct isomers or related heterocyclic systems. acs.org

Derivatization with Phosphorus-Containing Reagents

The introduction of phosphorus-containing moieties into organic molecules can significantly modulate their biological activity, physicochemical properties, and pharmacokinetic profiles. While direct phosphorylation or phosphonylation of this compound is not extensively documented in the literature, the reactivity of the closely related morpholin-3-one core suggests viable synthetic pathways.

The reaction of morpholin-3-one with triethyl phosphite in the presence of phosphoryl chloride has been shown to yield the corresponding gem-bisphosphonate at the C-2 position. nih.gov This transformation proceeds through the formation of an electrophilic intermediate, which is then attacked by the phosphite. It is conceivable that a similar strategy could be applied to an N-protected derivative of this compound, leading to novel C-2 bisphosphonates.

Furthermore, N-protection of the morpholinone nitrogen with a group such as a benzyl or phenyl substituent has been demonstrated to alter the course of the reaction with triethyl phosphite and phosphoryl chloride, leading to the formation of a dehydrophosphonate at the C-5 position. nih.gov This suggests that appropriate N-substitution on the this compound scaffold could direct phosphonylation to the C-5 position, affording a different class of phosphorus-containing derivatives.

Table 1: Potential Phosphorus-Containing Derivatives of the Morpholin-3-one Scaffold

Starting Material Reagents Product Type Potential Position of Functionalization
Morpholin-3-one Triethyl phosphite, Phosphoryl chloride gem-Bisphosphonate C-2

Stereoselective Functionalization at Other Positions of the Morpholinone Ring

The chirality at the C-5 position of this compound is a critical determinant of its biological activity in molecules like Rivaroxaban. Stereoselective functionalization at this and other positions of the morpholinone ring is therefore of significant interest for the development of new chemical entities.

The stereoselective alkylation of N-protected 5-substituted morpholin-3-ones presents a powerful method for introducing diversity at the C-5 position. acs.org By employing a suitable N-protecting group, the morpholin-3-one can be deprotonated with a strong base to form an enolate, which can then be reacted with an electrophile. The existing stereocenter at C-5 directs the approach of the electrophile, leading to a high degree of stereocontrol in the formation of the new C-C bond. This strategy has been successfully utilized in the synthesis of methylene ether dipeptide isosteres. acs.org

Another approach to functionalize the C-5 position involves an intramolecular oxa-Michael reaction. nih.gov This strategy would entail the synthesis of a precursor containing an amino alcohol and a Michael acceptor. Cyclization under basic conditions would then lead to the formation of the morpholinone ring with a substituent at the C-5 position, with the stereochemistry being influenced by the starting chiral amino alcohol.

Furthermore, as demonstrated in the context of phosphonylation, N-acylation or N-sulfonylation can be readily achieved to introduce a variety of substituents on the morpholinone nitrogen. nih.gov These N-protected derivatives not only serve as intermediates for other transformations but can also be the final target molecules with distinct biological activities.

Table 2: Strategies for Stereoselective Functionalization of the Morpholinone Ring

Position of Functionalization Strategy Key Features
C-5 Stereoselective Alkylation N-protection, enolate formation, electrophilic quench. High stereocontrol.
C-5 Intramolecular oxa-Michael Reaction Chiral amino alcohol precursor, base-catalyzed cyclization.
N-4 N-Alkylation Reaction with alcohols using a suitable catalyst.

Synthesis of Hybrid Molecules and Conjugates Incorporating the this compound Motif

The this compound scaffold is a valuable building block for the synthesis of more complex hybrid molecules and conjugates. The primary amino group on the phenyl ring serves as a convenient handle for attaching other molecular fragments.

A prime example of this is the synthesis of Rivaroxaban. googleapis.comsandoopharma.com In this multi-step synthesis, the amino group of this compound is first reacted with (S)-(-)-glycidyl phthalimide. The resulting intermediate is then cyclized with 5-chlorothiophene-2-carbonyl chloride to form the oxazolidinone ring, ultimately yielding Rivaroxaban. This process highlights how the this compound core can be integrated into a larger, more complex molecular architecture.

The reactivity of the primary amine allows for a wide range of other conjugation strategies. For example, it can be acylated with various carboxylic acids or activated esters, reacted with isocyanates to form ureas, or subjected to reductive amination with aldehydes and ketones to introduce diverse substituents. These approaches open up possibilities for creating a vast library of hybrid molecules with potentially novel biological activities.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Rivaroxaban
Morpholin-3-one
Triethyl phosphite
Phosphoryl chloride
N-Benzylmorpholin-3-one
(S)-(-)-Glycidyl phthalimide

V. Computational and Theoretical Investigations of R 5 4 Aminophenyl Morpholin 3 One and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for elucidating the electronic structure and predicting the reactivity of molecules. For (R)-5-(4-aminophenyl)morpholin-3-one, DFT calculations can provide valuable information about its molecular orbitals, charge distribution, and electrostatic potential.

Detailed DFT studies on related morpholinophenyl structures have been performed to understand their chemical behavior. These calculations typically involve geometry optimization to find the most stable conformation of the molecule, followed by the calculation of various electronic properties.

Key Parameters from Quantum Chemical Calculations:

PropertyDescriptionPredicted Significance for this compound
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity. A smaller gap suggests higher reactivity.The aminophenyl group is expected to be the primary site for electrophilic attack, while the morpholinone ring may be susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP) MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.The MEP would likely show negative potential around the oxygen and nitrogen atoms of the morpholinone ring and the nitrogen of the amino group, indicating their potential for hydrogen bonding.
Atomic Charges Calculation of partial charges on each atom helps to understand the molecule's polarity and its interactions with other molecules.The distribution of atomic charges influences the molecule's solubility and its ability to engage in electrostatic interactions with a biological target.

These theoretical calculations are crucial for predicting how this compound might behave in subsequent synthetic steps and how it could interact with a biological target. For instance, understanding the nucleophilicity of the amino group is vital for its reaction to form the oxazolidinone ring in the synthesis of Rivaroxaban.

Molecular Modeling and Docking Studies for Scaffold-Target Interactions in Research Contexts

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies are instrumental in understanding how this scaffold and its derivatives can interact with their biological target, Factor Xa (FXa), a critical enzyme in the coagulation cascade.

Although this compound is an intermediate, its core structure forms a significant part of the final drug, Rivaroxaban. Docking studies on Rivaroxaban and its analogues provide valuable insights into the binding interactions within the FXa active site. The morpholinone moiety of Rivaroxaban is known to occupy the S4 pocket of the FXa active site.

Key Interactions of the Rivaroxaban Scaffold with Factor Xa:

Interaction TypeInteracting Residues in FXaMoiety of Rivaroxaban Involved
Hydrogen Bonding Gly216Amide group linking the morpholinone and oxazolidinone rings.
Hydrophobic Interactions Tyr99, Phe174, Trp215Chlorothiophene moiety.
Pi-Pi Stacking Tyr99Phenyl ring of the morpholinone scaffold.

Molecular docking simulations can be used to explore how modifications to the this compound scaffold might affect its binding affinity and selectivity for FXa. For example, substituting the aminophenyl ring could lead to enhanced interactions with the S1 pocket of the enzyme. These studies are crucial in the rational design of novel FXa inhibitors based on the morpholinone scaffold.

Conformational Analysis and Prediction of Stereochemical Preferences

The three-dimensional structure of a molecule, including its conformation and stereochemistry, is critical for its biological activity. Conformational analysis of this compound and its derivatives helps to identify the low-energy conformations that are likely to be present in solution and at the active site of a biological target.

The morpholine (B109124) ring typically adopts a chair conformation to minimize steric strain. For substituted morpholines, the substituents can be in either axial or equatorial positions, leading to different stereoisomers with potentially different biological activities. In the case of this compound, the stereochemistry at the C5 position is crucial for the subsequent steps in the synthesis of Rivaroxaban and for the final drug's activity.

Computational methods such as molecular mechanics and quantum chemical calculations can be used to predict the relative energies of different conformers and diastereomers. These calculations can help rationalize the stereochemical outcome of synthetic reactions and predict the preferred conformation for binding to a target. Studies on substituted morpholines have shown that the preferred conformation is influenced by the nature and position of the substituents.

Chemoinformatic and Cheminformatic Analysis of Chemical Space Occupied by Morpholinone Derivatives

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds. By analyzing the chemical space of morpholinone derivatives, researchers can identify structure-activity relationships (SAR), assess the diversity of a compound library, and identify novel scaffolds with desirable properties.

The chemical space can be visualized using techniques like Principal Component Analysis (PCA), which reduces the dimensionality of the data while retaining most of the variance. This allows for the graphical representation of the chemical diversity of a library of compounds.

Applications of Chemoinformatics in the Analysis of Morpholinone Derivatives:

Chemoinformatic ToolApplication
Molecular Descriptors Calculation of various physicochemical and structural properties to quantify the characteristics of each molecule.
Similarity Searching Identifying compounds with similar structures or properties to a known active compound.
Clustering Grouping similar compounds together to identify common structural motifs.
QSAR Modeling Developing mathematical models that relate the chemical structure of a compound to its biological activity.

By applying these tools to a virtual library of derivatives based on the this compound scaffold, it is possible to explore a vast chemical space and prioritize compounds for synthesis and biological testing.

In Silico Multi-parameter Optimization (MPO) for Scaffold Design in Research Applications

For the this compound scaffold, MPO can be used to design novel Factor Xa inhibitors with improved properties over existing drugs. This involves creating a virtual library of analogues and then using a scoring function to rank them based on a set of predefined criteria.

Parameters Considered in MPO for Novel FXa Inhibitors:

ParameterDesired Profile
FXa Inhibition (Potency) High
Selectivity over other proteases High
Aqueous Solubility High
Metabolic Stability High
Permeability (e.g., Caco-2) High
hERG Inhibition (Toxicity) Low
CYP450 Inhibition Low

Probabilistic MPO approaches can also be employed, which take into account the uncertainty in the predicted and experimental data. This allows for a more robust selection of candidate compounds for further development. The application of in silico MPO can significantly reduce the time and cost of drug discovery by focusing resources on the most promising chemical scaffolds.

Vi. Role of R 5 4 Aminophenyl Morpholin 3 One As a Molecular Scaffold in Advanced Research and Probe Development

Design and Synthesis of Advanced Molecular Building Blocks for Complex Architectures

The structure of (R)-5-(4-aminophenyl)morpholin-3-one is particularly amenable to diversity-oriented synthesis, a strategy aimed at creating large collections of structurally varied small molecules to explore new areas of chemical space. researchgate.net The compound features a bifunctional nature: the primary aromatic amine on the phenyl ring and the lactam within the morpholinone ring. These sites allow for sequential and controlled chemical modifications, enabling the construction of more elaborate molecular architectures. semanticscholar.org

Researchers utilize the aminophenyl group for reactions such as acylation, alkylation, and diazotization, which allows for the attachment of various side chains and functional groups. The morpholinone core, with its inherent chirality and conformational rigidity, serves as a stable anchor to orient these appended groups in a specific three-dimensional arrangement. This controlled spatial orientation is crucial for optimizing interactions with biological targets like enzymes and receptors. This approach has led to the generation of libraries of compounds based on bicyclic and tricyclic systems derived from morpholine (B109124) scaffolds, which are then screened for various biological activities. researchgate.net

Development of Chemical Probes for Investigating Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in cellular and organismal systems. nih.govchemicalprobes.org The this compound scaffold is an excellent starting point for the development of such probes due to its synthetic tractability and favorable physicochemical properties.

Positron Emission Tomography (PET) is a non-invasive molecular imaging technique that utilizes radiolabeled molecules (radioligands) to visualize and quantify biological processes in vivo. emory.edu The development of selective radioligands is critical for studying the distribution and density of receptors and enzymes in the brain, which is essential for understanding neurological disorders. frontiersin.org

The morpholin-3-one (B89469) scaffold has been successfully employed in the development of novel PET tracers. For instance, a morpholin-3-one derivative was identified as a promising scaffold for imaging monoacylglycerol lipase (B570770) (MAGL), a key enzyme in the endocannabinoid system. ethz.ch Through structural optimization, researchers developed a carbon-11 (B1219553) labeled compound, [11C]7 ([11C]RO7284390), which demonstrated an improved kinetic profile for brain imaging in mice. ethz.ch This specific radioligand allowed for the successful mapping of MAGL distribution in rodent brains and showed high specificity, highlighting the utility of the morpholinone core in designing effective PET radioligands. ethz.ch The development of fluorine-18 (B77423) labeled radioligands is also a significant area of research, as the longer half-life of 18F allows for more complex and longer-duration imaging studies compared to 11C. nih.gov

Fluorescent probes are indispensable tools for visualizing the localization and dynamics of biomolecules within subcellular compartments (organelles). nih.govthermofisher.com The design of these probes often involves a Structure-Organelle-Relationship (SOR) framework, where specific chemical motifs are used to direct the probe to a particular organelle.

The morpholine moiety is a well-established lysosomotropic group, meaning it tends to accumulate in lysosomes, the acidic digestive compartments of the cell. mdpi.comencyclopedia.pub This property is attributed to the basic nitrogen atom of the morpholine ring, which becomes protonated in the acidic environment of the lysosome, trapping the probe inside. By chemically linking a fluorophore to the this compound scaffold, researchers can create fluorescent probes specifically targeted to the lysosome. mdpi.com These probes can be used to monitor lysosomal pH, enzyme activity, or the presence of specific ions or reactive oxygen species, providing critical insights into lysosomal function and its role in diseases like neurodegenerative disorders and cancer. mdpi.com

Exploration of Morpholinone Derivatives as Scaffolds for Enzyme Inhibitor Research

The rigid, three-dimensional structure of the morpholinone ring makes it an ideal scaffold for designing enzyme inhibitors. It can position key functional groups in precise orientations to fit into the active sites of target enzymes, leading to high potency and selectivity.

Factor Xa: Factor Xa (FXa) is a critical enzyme in the blood coagulation cascade, making it a prime target for anticoagulant drugs. mdpi.com Structural studies of FXa inhibitors have revealed the importance of the morpholinone moiety for interacting with the S4 pocket of the enzyme. nih.gov The oxygen atom of the morpholinone acts as a crucial hydrogen bond donor, enhancing the binding affinity and complementarity of the inhibitor to the active site. nih.gov This interaction is considered irreplaceable by other substituents like benzene (B151609) or pyridine (B92270) rings. nih.gov Optimization of molecules containing the morpholinone scaffold has led to the development of potent and selective FXa inhibitors. nih.gov

Monoacylglycerol Lipase (MAGL): MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain. mdpi.comnih.gov Inhibition of MAGL elevates 2-AG levels, which has therapeutic potential for treating neurological disorders, inflammation, and pain. nih.govnih.gov The morpholin-3-one scaffold has been identified as a novel platform for developing MAGL inhibitors. ethz.ch Extensive research has led to the synthesis of numerous morpholin-3-one derivatives that show potent and selective inhibition of MAGL, with some candidates advancing to preclinical studies. ethz.chresearchgate.net

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: EGFR is a transmembrane protein that plays a key role in regulating cell proliferation and survival. researchgate.net Dysregulation of EGFR signaling is a hallmark of many cancers, making EGFR tyrosine kinase a major target for anticancer drugs. researchgate.netdrugbank.com A series of novel morpholin-3-one-fused quinazoline (B50416) derivatives have been designed and synthesized as potent EGFR tyrosine kinase inhibitors. nih.govresearchgate.net Several of these compounds demonstrated significant inhibitory activity against both wild-type EGFR and clinically relevant mutant forms, such as EGFR(T790M/L858R). nih.gov Molecular docking studies suggest these compounds bind effectively to the ATP-binding site of the EGFR kinase domain. nih.govnih.gov

Inhibitory Activity of Selected Morpholin-3-one Derivatives Against EGFR
CompoundTargetIC₅₀ (nM)
Compound a8EGFR (wild-type)53.1
Compound a7EGFR (T790M/L858R mutant)Data not specified
Compound a8EGFR (T790M/L858R mutant)Data not specified

Data sourced from a study on morpholin-3-one-fused quinazoline derivatives as EGFR tyrosine kinase inhibitors. nih.gov

Strategies for Modulating Protein-Protein Interactions (PPIs) using Morpholinone-Based Peptidomimetics

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases. nih.gov However, targeting PPIs with traditional small molecules is challenging due to the large, flat, and featureless nature of the interaction surfaces. nih.govcam.ac.uk Peptidomimetics—small molecules designed to mimic the structure and function of peptides—have emerged as a promising strategy to overcome this challenge. biu.ac.ilnih.gov

The this compound scaffold can serve as a rigid, chiral template for creating peptidomimetics. Its constrained ring system is well-suited to mimic secondary peptide structures, such as β-turns. By appending appropriate side chains to the scaffold, it is possible to replicate the spatial arrangement of key amino acid residues from one of the protein partners. This mimicry allows the peptidomimetic to competitively bind to the other protein partner, thereby disrupting the native PPI. nih.gov The improved metabolic stability and cell permeability of these smaller, non-peptidic molecules compared to natural peptides make them attractive candidates for therapeutic development. nih.gov

Vii. Future Directions and Emerging Research Avenues for R 5 4 Aminophenyl Morpholin 3 One

Integration of Artificial Intelligence and Machine Learning in Scaffold Design and Synthesis Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the exploration of the morpholinone chemical space. nih.gov These computational tools can accelerate the discovery of new derivatives of (R)-5-(4-aminophenyl)morpholin-3-one with enhanced therapeutic properties. nih.gov

Scaffold Design and Virtual Screening: AI algorithms, particularly deep learning models, can be trained on vast datasets of known molecules and their biological activities to generate novel morpholinone derivatives in silico. nih.gov These models can predict the bioactivity, toxicity, and pharmacokinetic profiles of virtual compounds, allowing researchers to prioritize the synthesis of candidates with the highest potential. drugtargetreview.com This approach significantly reduces the time and cost associated with traditional drug discovery by focusing laboratory efforts on the most promising molecules. nih.gov For instance, AI can be used to design derivatives of this compound that target different biological pathways or possess improved selectivity for their intended targets.

Synthesis Optimization: Beyond designing new molecules, AI is becoming instrumental in optimizing their synthesis. drugtargetreview.com Retrosynthesis prediction tools powered by machine learning can propose viable and efficient synthetic routes to complex morpholinone analogues. drugtargetreview.com These programs analyze known chemical reactions to suggest reaction conditions, catalysts, and starting materials, thereby streamlining the manufacturing process. stanford.edu This not only accelerates the production of new compounds for testing but also ensures that the synthetic routes are scalable and cost-effective for potential large-scale production. drugtargetreview.com

Table 1: Applications of AI/ML in Morpholinone Research

Application Area AI/ML Tool/Technique Potential Impact on this compound Research
Scaffold Hopping & Derivatization Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) Design of novel morpholinone cores with diverse functionalities and predicted biological activities.
Property Prediction Quantitative Structure-Activity Relationship (QSAR) models, Deep Learning Accurate prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties for new derivatives, reducing late-stage failures. nih.gov
Synthesis Planning Retrosynthesis Prediction Algorithms Identification of efficient and novel synthetic pathways to complex morpholinone derivatives, reducing development time and cost. drugtargetreview.com
Reaction Optimization Bayesian Optimization, Reinforcement Learning Fine-tuning of reaction conditions (temperature, solvent, catalyst) for higher yields and purity in the synthesis of morpholinone libraries. stanford.edu

Development of Novel Spectroscopic and Analytical Techniques for Chiral Morpholinone Characterization

The biological activity of chiral molecules like this compound is often highly dependent on their stereochemistry. Therefore, the development of advanced analytical techniques for precise chiral characterization is crucial.

Future research will likely focus on enhancing existing methods and developing new ones to provide more detailed structural and stereochemical information. High-performance liquid chromatography (HPLC) using chiral stationary phases is a widely used and effective method for separating enantiomers. mdpi.com Other established techniques include gas chromatography (GC), thin-layer chromatography (TLC), and capillary electrophoresis (CE). mdpi.comresearchgate.net

Innovations in this area may include:

Advanced Chiral Stationary Phases (CSPs): The design of new CSPs for HPLC and GC with higher selectivity and resolution for morpholinone enantiomers. wikipedia.org This could involve novel chiral selectors based on polysaccharides, cyclodextrins, or synthetic polymers. wikipedia.org

Hyphenated Techniques: The increased use of hyphenated techniques, such as HPLC-Mass Spectrometry (HPLC-MS) and CE-MS, will facilitate the sensitive and accurate analysis of chiral morpholinones in complex biological matrices. researchgate.net

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): These chiroptical spectroscopic techniques provide detailed information about the absolute configuration and conformational properties of chiral molecules in solution, complementing data from X-ray crystallography.

Microfluidics: The integration of microfluidics systems can offer miniaturized, high-throughput chiral separation with precise fluid control, reducing sample and solvent consumption. mdpi.com

Table 2: Comparison of Analytical Techniques for Chiral Morpholinone Characterization

Technique Principle Advantages Emerging Developments
Chiral HPLC Differential interaction with a chiral stationary phase (CSP). mdpi.com High versatility, resolution, and established methodology. mdpi.com Novel polysaccharide and cyclofructan-based CSPs for improved separation efficiency. wikipedia.org
Chiral Capillary Electrophoresis (CE) Differential migration in an electric field in the presence of a chiral selector. mdpi.com High efficiency, short analysis time, low sample consumption. mdpi.com Integration with mass spectrometry (CE-MS) for enhanced sensitivity and structural elucidation.
Circular Dichroism (CD) Spectroscopy Differential absorption of left- and right-circularly polarized light. mdpi.com Provides information on the secondary structure and conformation of chiral molecules in solution. mdpi.com Time-resolved CD to study dynamic conformational changes and interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers. mdpi.com Provides detailed structural information. Higher field magnets and cryoprobes for increased sensitivity and resolution.

Innovative Strategies for High-Throughput Synthesis and Library Generation of Morpholinone Derivatives

To fully explore the therapeutic potential of the morpholinone scaffold, the development of innovative strategies for high-throughput synthesis (HTS) and the generation of diverse chemical libraries is essential. Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules. wikipedia.orgnih.gov

Future strategies will likely build upon established methods like solid-phase and solution-phase parallel synthesis. wikipedia.orgnih.gov Key areas for innovation include:

Automated Synthesis: The use of robotics and automated synthesis platforms can significantly increase the efficiency and reproducibility of library generation. stanford.edu These systems can perform multiple reactions in parallel, purifying and analyzing the products with minimal human intervention. nih.gov

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. Integrating flow chemistry with automated systems can enable the on-demand synthesis of morpholinone libraries.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product that contains portions of all starting materials, are highly efficient for generating molecular diversity. researchgate.net Developing novel MCRs for the synthesis of complex morpholinone derivatives is a promising avenue for library generation.

Table 3: Strategies for Morpholinone Derivative Library Generation

Strategy Description Advantages
Parallel Solution-Phase Synthesis Reactions are carried out in arrays of separate reaction vessels, allowing for the synthesis of a large number of individual compounds. nih.gov Faster development time compared to solid-phase, easier scale-up of hits. nih.gov
Solid-Phase Synthesis Molecules are built on a solid support (resin bead), simplifying purification as excess reagents can be washed away. wikipedia.org High throughput, ease of automation, simplified purification. wikipedia.org
Diversity-Oriented Synthesis (DOS) Aims to create structurally diverse and complex molecules, often inspired by natural products, to explore a wider chemical space. Access to novel and complex molecular architectures, potential to identify unexpected biological activities.
DNA-Encoded Libraries (DELs) Each unique molecule in a library is tagged with a unique DNA barcode, allowing for the screening of massive libraries simultaneously. nih.gov Ability to synthesize and screen libraries of billions of compounds, rapid identification of binding ligands.

Elucidation of Unprecedented Reaction Pathways for Complex Morpholinone Architectures

The discovery of novel chemical reactions is fundamental to advancing synthetic chemistry. For the morpholinone scaffold, elucidating unprecedented reaction pathways will enable the construction of more complex and three-dimensional architectures, which are often associated with improved drug properties.

While various methods for synthesizing morpholinones exist, there is a continuous search for more efficient and stereoselective routes. researchgate.net Recent advances, such as the chiral phosphoric acid-catalyzed enantioselective synthesis of C3-substituted morpholinones via an aza-benzilic ester rearrangement, highlight the potential for discovering novel transformations. acs.org

Future research could focus on:

Catalytic Asymmetric Synthesis: Developing new catalytic systems (e.g., organocatalysis, transition-metal catalysis) for the highly enantioselective and diastereoselective synthesis of substituted morpholinones. This would provide access to specific stereoisomers for biological evaluation. acs.org

Domino and Cascade Reactions: Designing reaction sequences where multiple bonds are formed in a single operation can significantly increase synthetic efficiency. acs.org A domino reaction to construct the core morpholinone ring and introduce multiple substituents simultaneously would be a significant advancement.

C-H Activation: Utilizing C-H activation strategies to directly functionalize the morpholinone scaffold would provide a powerful tool for late-stage diversification of lead compounds, avoiding the need for de novo synthesis of each analogue.

Exploration of New Research Applications Beyond Established Paradigms in Chemical Biology

While this compound is well-known as a precursor to Factor Xa inhibitors, the morpholine (B109124) and morpholinone motifs are considered privileged structures in medicinal chemistry and appear in a wide range of therapeutic agents. researchgate.nete3s-conferences.orge3s-conferences.org A significant future direction is to explore new applications for its derivatives beyond anticoagulation. drugs.com

Anticancer and Antimicrobial Agents: Derivatives of the parent compound have been investigated for their potential as anticancer and antimicrobial agents. e3s-conferences.orgguidechem.com Future work could involve synthesizing libraries of this compound derivatives and screening them against various cancer cell lines and microbial strains. nbinno.come3s-conferences.org

Chemical Probes and Photoaffinity Labeling: The scaffold can be functionalized to create chemical probes for studying biological systems. mdpi.com For example, incorporating photoactivatable groups could allow for photoaffinity labeling to identify the protein targets of bioactive morpholinone derivatives. mdpi.com

Neurological and Inflammatory Disorders: The morpholine ring is present in drugs targeting the central nervous system (CNS) and inflammatory pathways. chemimpex.com Derivatives of this compound could be designed and tested for activity in models of neurological diseases or inflammation.

Material Science: Beyond biological applications, the unique structure of the compound makes it a candidate for use in material science, such as in the development of novel polymers or as a component in diagnostic tools. chemimpex.com

By exploring these diverse avenues, the full potential of the this compound scaffold can be realized, leading to the development of new therapeutics and research tools.

Q & A

Q. Table 1: Reaction Optimization Parameters

ParameterConditionOutcome
Temperature0°CMinimized side reactions
CatalystK₂CO₃Enhanced regioselectivity
SolventAcetoneImproved solubility
PurificationRecrystallization (acetone)88% yield, high purity

How is regioselectivity controlled during derivatization of this compound in heterocyclic systems?

Answer:
Regioselectivity is achieved through:

  • Electrophile positioning : Cyanuric chloride reacts preferentially at the 2-position due to electronic effects, leaving 4- and 6-positions for subsequent aryl amine substitutions .
  • Stepwise synthesis : Sequential addition of nucleophiles (e.g., substituted aryl amines) under reflux with triethylamine ensures controlled substitution patterns .
  • Steric and electronic modulation : Bulky substituents on the aryl amine reduce competing reactions, directing substitution to specific sites .

What analytical techniques are critical for characterizing this compound and its derivatives?

Answer:

  • Spectroscopy :
    • ¹H NMR : Confirms substitution patterns (e.g., morpholinone ring protons at δ 3.5–4.2 ppm, aromatic protons at δ 6.8–7.4 ppm) .
    • LC-MS : Validates molecular weight (e.g., [M+H+MeCN]+ = 299.07 for intermediates) .
  • Elemental analysis : Ensures stoichiometric purity (C, H, N within ±0.4% of theoretical values) .
  • Thermal analysis : Melting points (e.g., 259°C) confirm crystalline purity .

How can researchers address discrepancies in biological activity data for derivatives of this compound?

Answer:
Contradictions in antimicrobial or pharmacological activity often arise from:

  • Structural variations : Minor changes in substituents (e.g., electron-withdrawing groups on aryl amines) significantly alter bioactivity .
  • Assay conditions : Variations in microbial strains, concentrations, or incubation times impact results. Standardization against reference drugs (e.g., ciprofloxacin) is critical .
  • Solubility limitations : Poor aqueous solubility of morpholinone derivatives may lead to false negatives. Use of DMSO as a co-solvent (≤1% v/v) is recommended .

Q. Table 2: Biological Activity Comparison

DerivativeSubstituentMIC (μg/mL) vs S. aureusReference Drug MIC
V3-a4-NO₂-phenyl12.56.25 (Ciprofloxacin)
V3-d4-Cl-phenyl25.06.25

What strategies are effective for isotopic labeling of this compound in metabolic studies?

Answer:
Deuterated analogs are synthesized via:

  • Borane-THF reduction : Selective deuteration at benzylic positions using deuterated reagents (e.g., BD₃-THF) .
  • Post-synthetic modification : Exchange reactions with D₂O under acidic or basic conditions introduce deuterium at labile protons (e.g., -NH₂ groups) .
  • LC-MS tracking : Deuterated intermediates are monitored using mass shifts (e.g., [M+D]+ = 300.07 vs [M+H]+ = 299.07) .

How can researchers mitigate challenges in purifying this compound intermediates?

Answer:
Common purification hurdles include:

  • High polarity : Use of mixed solvents (e.g., DCM/MeOH) improves chromatographic separation .
  • Acidic/basic workup : Partitioning between aqueous HCl (2M) and DCM removes unreacted amines, followed by basification with NaOH (5M) to recover the product .
  • Crystallization : Recrystallization from acetone or THF/hexane mixtures enhances purity .

What advanced applications exist for this compound in drug discovery?

Answer:
The compound serves as a key intermediate in anticoagulants (e.g., Rivaroxaban) . Research applications include:

  • Pharmacophore modeling : Morpholinone rings enhance binding to serine proteases (e.g., Factor Xa) .
  • Structure-activity relationship (SAR) studies : Modifications at the 4-aminophenyl group optimize pharmacokinetic properties (e.g., bioavailability, half-life) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.